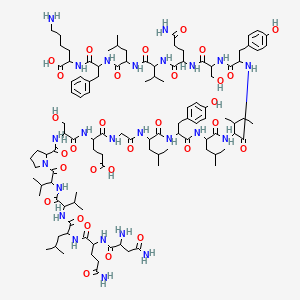
271573-27-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is composed of ten amino acids and has a molecular formula of C53H80N14O17. It is primarily used in scientific research related to virology and immunology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PA (224-233), Influenza involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage: Detachment of the synthesized peptide from the resin, followed by purification.
Industrial Production Methods
Industrial production of PA (224-233), Influenza follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .
化学反応の分析
Types of Reactions
PA (224-233), Influenza primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: TFA, often in combination with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The primary product of these reactions is the peptide PA (224-233), Influenza itself. Hydrolysis reactions may yield shorter peptide fragments or individual amino acids .
科学的研究の応用
PA (224-233), Influenza is extensively used in scientific research, particularly in the fields of virology and immunology. Its applications include:
Vaccine Development: Studying immune responses to influenza and developing peptide-based vaccines.
Antiviral Research: Investigating the mechanisms of viral replication and identifying potential antiviral targets.
Immunological Studies: Understanding the interactions between viral peptides and the immune system, including T-cell responses.
作用機序
PA (224-233), Influenza exerts its effects by interacting with the immune system. It is recognized by T-cells, which then initiate an immune response against the Influenza A virus. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, facilitating the activation of T-cells.
類似化合物との比較
Similar Compounds
PA (224-233), Influenza: A 10-amino acid peptide fragment from the polymerase 2 protein of Influenza A virus.
Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.
Amantadine: An antiviral and antiparkinsonian drug that inhibits the replication of influenza A virus.
Uniqueness
PA (224-233), Influenza is unique due to its specific sequence and origin from the polymerase 2 protein of the Influenza A virus. Unlike other antiviral compounds, it is a peptide fragment used primarily for research purposes rather than therapeutic applications.
特性
CAS番号 |
271573-27-4 |
|---|---|
分子式 |
C₅₃H₈₀N₁₄O₁₇ |
分子量 |
1185.29 |
配列 |
One Letter Code: SSLENFRAYV |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







